1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol
Overview
Description
1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol is an organic compound with the molecular formula C12H16N2O4 It is characterized by a piperidine ring substituted with a methoxy group and a nitro group on the phenyl ring
Scientific Research Applications
1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol can be synthesized through a multi-step process. One common method involves the nitration of 3-methoxyphenylpiperidine, followed by reduction and subsequent hydroxylation. The reaction conditions typically involve the use of strong acids for nitration, reducing agents such as hydrogen gas or metal hydrides for reduction, and oxidizing agents for hydroxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one.
Reduction: Formation of 1-(3-Methoxy-4-aminophenyl)piperidin-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to receptors or enzymes, influencing various biological pathways.
Comparison with Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3-Methoxy-4-aminophenyl)piperidin-4-ol: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8,10,15H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYOQELAUCYAKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649784 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-22-6 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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